![molecular formula C17H16N2OS2 B2733947 5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 123971-79-9](/img/structure/B2733947.png)

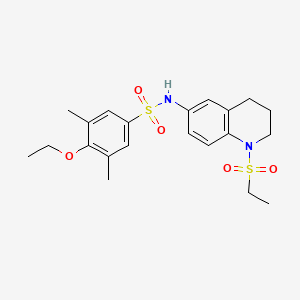

5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

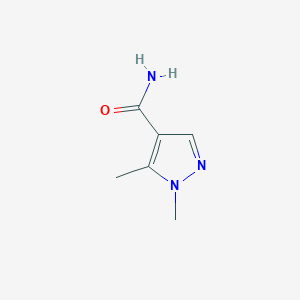

- The compound is a thienopyrimidine derivative with a phenyl group and a prop-2-en-1-ylsulfanyl substituent.

- It has a molecular formula of C15H14N2S and a molecular weight of approximately 250.35 g/mol .

Synthesis Analysis

- Unfortunately, I couldn’t find specific information on the synthesis of this compound in the available literature.

Molecular Structure Analysis

- The molecular structure consists of a thienopyrimidine core with two methyl groups, a phenyl group, and a prop-2-en-1-ylsulfanyl substituent.

- The stereochemistry and conformational details can be further elucidated using X-ray crystallography.

Chemical Reactions Analysis

- The compound may undergo various reactions typical of thienopyrimidines, such as nucleophilic substitutions, cyclizations, and functional group transformations.

Physical And Chemical Properties Analysis

- Experimental data on melting point, solubility, and stability would be needed for a comprehensive analysis.

Applications De Recherche Scientifique

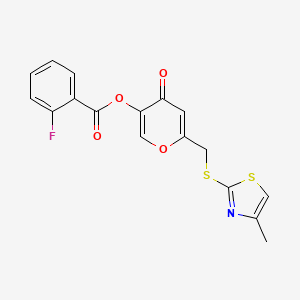

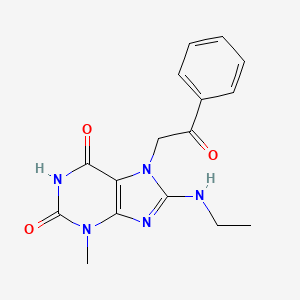

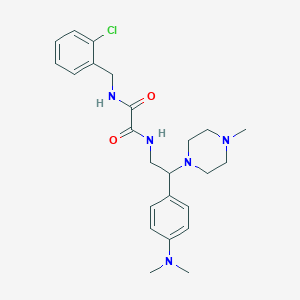

Synthesis and Activity

The compound has been explored primarily in the synthesis of phenyl derivatives for potential nonsteroidal anti-inflammatory drugs (NSAIDs). Notably, two derivatives demonstrated significant analgesic and anti-inflammatory activities, highlighting its potential in creating new therapeutic agents (Santagati et al., 2002).

Antimicrobial Activity

Research into thieno[2,3-d]pyrimidin-4-one derivatives has shown promise in antimicrobial applications. Specific derivatives have been synthesized and shown activity against both gram-positive and gram-negative microorganisms, suggesting their potential as antibacterial agents (Mohan et al., 2009). Furthermore, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, indicating a broader pharmaceutical application spectrum (Rahmouni et al., 2016).

Optical and Electronic Properties

Studies have also investigated the structural, electronic, and optical properties of thieno[2,3-d]pyrimidin derivatives. Such research provides insights into their applications in nonlinear optics (NLO) and optoelectronic devices, underscoring their significant NLO character and potential in high-tech applications (Hussain et al., 2020).

Analgesic and Anti-inflammatory Activities

Further exploration into 2-mercapto-3-substituted derivatives has shown potent analgesic and anti-inflammatory activities, with some compounds outperforming standard drugs like diclofenac sodium. This indicates the compound's core structure can be modified to enhance specific pharmacological properties (Alagarsamy et al., 2007).

Safety And Hazards

- Safety information is not available for this specific compound. Always follow standard laboratory safety protocols when handling any chemical.

Orientations Futures

- Further research could explore its biological activity, potential applications, and optimization of synthetic routes.

Please note that the information provided here is based on available literature and hypothetical considerations. For a more detailed analysis, additional experimental data and studies would be necessary12.

Propriétés

IUPAC Name |

5,6-dimethyl-3-phenyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-4-10-21-17-18-15-14(11(2)12(3)22-15)16(20)19(17)13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZFITKWLRFXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2733866.png)

![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)

![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)

![6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2733882.png)

![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)

![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)